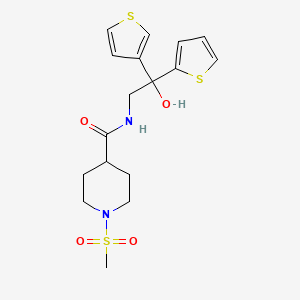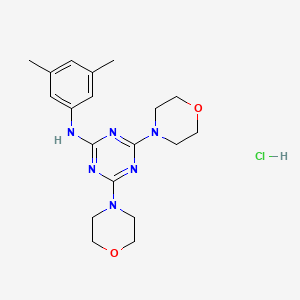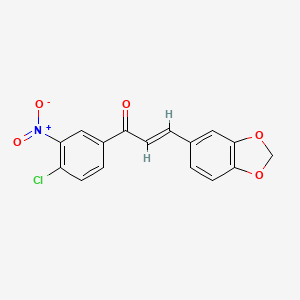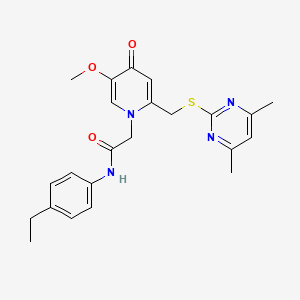
2-Nitro-4-phenoxyphenol
Vue d'ensemble
Description
2-Nitro-4-phenoxyphenol is an organic compound with the molecular formula C₁₂H₉NO₄ and a molecular weight of 231.2 g/mol . It is a colorless liquid that can be synthesized by nitrating 2-nitrophenol with nitrous acid . This compound is known for its reactivity with oxygen, forming nitrogen, nitrous oxide, and benzoquinone .
Méthodes De Préparation
2-Nitro-4-phenoxyphenol can be synthesized through several methods:
Nitration of 2-nitrophenol with nitrous acid: This method involves the nitration of 2-nitrophenol using nitrous acid, resulting in the formation of this compound.
Reaction of phenols with sodium or potassium nitrite in an acidic solution: This method involves the reaction of phenols with sodium or potassium nitrite in an acidic solution, followed by purification through recrystallization or distillation.
Industrial production: Industrially, substituted 4-phenoxy-phenols are prepared by adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess hydrochloric acid.
Analyse Des Réactions Chimiques
2-Nitro-4-phenoxyphenol undergoes various chemical reactions:
Oxidation: It reacts with oxygen to form nitrogen, nitrous oxide, and benzoquinone.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: It can undergo nucleophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Common reagents and conditions: Common reagents include nitrous acid for nitration and sodium or potassium nitrite in acidic solutions for substitution reactions.
Applications De Recherche Scientifique
2-Nitro-4-phenoxyphenol has various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in biochemical studies to understand the reactivity and interactions of nitro-phenolic compounds.
Medicine: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2-Nitro-4-phenoxyphenol involves its reactivity with oxygen, leading to the formation of nitrogen, nitrous oxide, and benzoquinone . The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
2-Nitro-4-phenoxyphenol can be compared with other similar compounds such as:
4-Nitro-2-phenoxyphenol: This compound has similar chemical properties and applications.
2-Nitrophenol: This is a precursor in the synthesis of this compound and shares similar reactivity patterns.
Phenoxyphenols: These compounds have similar structural features and are used in similar industrial applications.
This compound stands out due to its specific reactivity with oxygen and its applications in various fields, making it a unique and valuable compound in scientific research and industry.
Propriétés
IUPAC Name |
2-nitro-4-phenoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-12-7-6-10(8-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFPTCXTEHFQGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,6-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2904382.png)

![8-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2904389.png)





![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide](/img/structure/B2904396.png)
![1-(furan-2-carbonyl)-6-(piperidin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2904397.png)
![(2E)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enenitrile](/img/structure/B2904398.png)
![3-chloro-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2904400.png)

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2904402.png)
